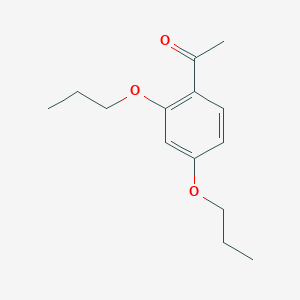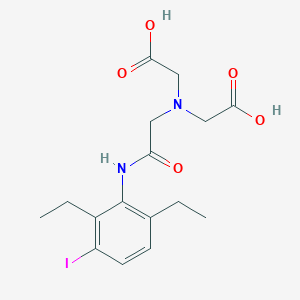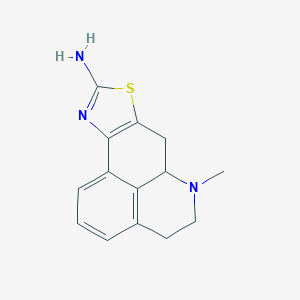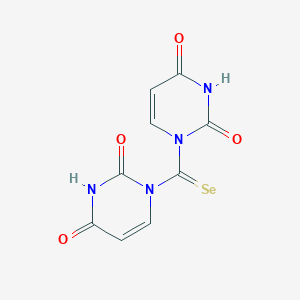
Bis-(N,N'-uracil-1-yl)selenoxomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(N,N'-uracil-1-yl)selenoxomethane, also known as BUSM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a selenium-containing molecule that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Bis-(N,N'-uracil-1-yl)selenoxomethane is not fully understood. However, it has been suggested that Bis-(N,N'-uracil-1-yl)selenoxomethane may act as a prodrug that is activated by cellular enzymes. Once activated, Bis-(N,N'-uracil-1-yl)selenoxomethane may generate reactive oxygen species that can induce cell death in cancer cells. Bis-(N,N'-uracil-1-yl)selenoxomethane may also inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Bis-(N,N'-uracil-1-yl)selenoxomethane can induce apoptosis, or programmed cell death, in cancer cells. Bis-(N,N'-uracil-1-yl)selenoxomethane has also been shown to inhibit the growth of bacteria and fungi. In addition, Bis-(N,N'-uracil-1-yl)selenoxomethane has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Bis-(N,N'-uracil-1-yl)selenoxomethane in lab experiments is its relatively low toxicity compared to other selenium-containing compounds. However, the synthesis of Bis-(N,N'-uracil-1-yl)selenoxomethane can be challenging, and the yield can vary depending on the method used. In addition, the mechanism of action of Bis-(N,N'-uracil-1-yl)selenoxomethane is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Bis-(N,N'-uracil-1-yl)selenoxomethane. One direction is to further investigate its anticancer properties and potential use in cancer treatment. Another direction is to study its potential use as a fungicide and herbicide in agriculture. Additionally, further research is needed to better understand the mechanism of action of Bis-(N,N'-uracil-1-yl)selenoxomethane and its potential applications in material science.
Métodos De Síntesis
There have been several methods developed for the synthesis of Bis-(N,N'-uracil-1-yl)selenoxomethane. One of the most commonly used methods involves the reaction of uracil with selenium dioxide in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of uracil with selenium chloride in the presence of a base such as potassium carbonate. The yield of Bis-(N,N'-uracil-1-yl)selenoxomethane using these methods varies from 25% to 90%.
Aplicaciones Científicas De Investigación
Bis-(N,N'-uracil-1-yl)selenoxomethane has shown potential applications in various fields such as medicine, agriculture, and material science. In medicine, Bis-(N,N'-uracil-1-yl)selenoxomethane has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Bis-(N,N'-uracil-1-yl)selenoxomethane has also been studied for its antibacterial and antifungal properties. In agriculture, Bis-(N,N'-uracil-1-yl)selenoxomethane has been studied for its potential use as a fungicide and herbicide. In material science, Bis-(N,N'-uracil-1-yl)selenoxomethane has been studied for its potential use in the synthesis of nanoparticles.
Propiedades
Número CAS |
111128-91-7 |
|---|---|
Nombre del producto |
Bis-(N,N'-uracil-1-yl)selenoxomethane |
Fórmula molecular |
C9H6N4O4Se |
Peso molecular |
313.14 g/mol |
Nombre IUPAC |
1-(2,4-dioxopyrimidin-1-yl)carboselenoylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H6N4O4Se/c14-5-1-3-12(7(16)10-5)9(18)13-4-2-6(15)11-8(13)17/h1-4H,(H,10,14,16)(H,11,15,17) |
Clave InChI |
DGGKWJLAEYRIPY-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O |
Otros números CAS |
111128-91-7 |
Sinónimos |
is-(N,N'-uracil-1-yl)selenoxomethane BNN selenoxomethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)

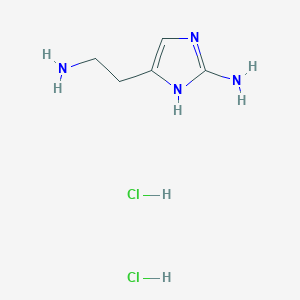
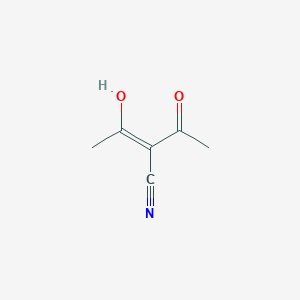
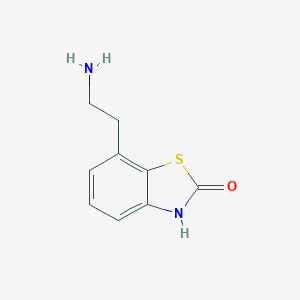
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)
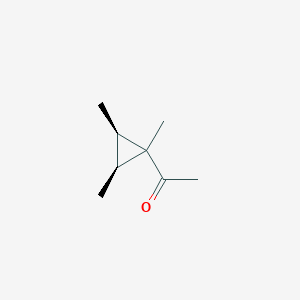
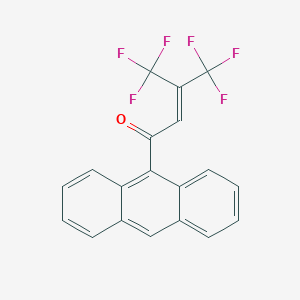
![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)
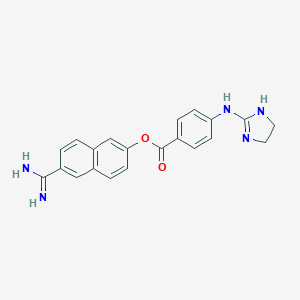
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)
